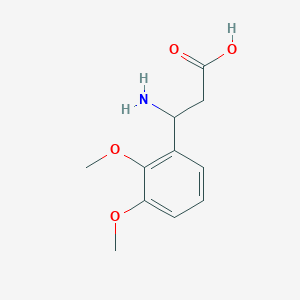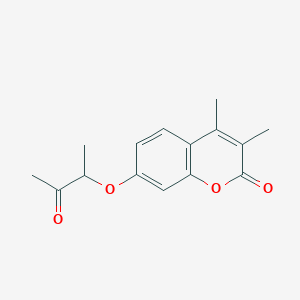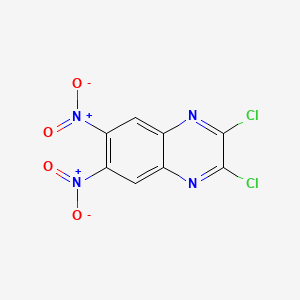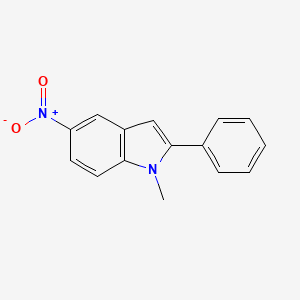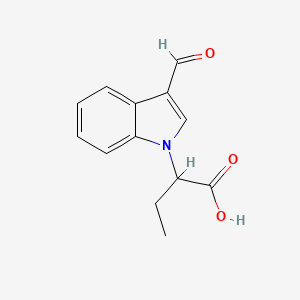
2-(3-formyl-1H-indol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 869947-42-2 . It has a molecular weight of 231.25 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-formyl-1H-indol-1-yl)butanoic acid” is 1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a powder at room temperature . It has a molecular weight of 231.25 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Novel Indole Based Hybrid Scaffolds : Researchers developed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides by transforming 4-(1H-indol-3-yl)butanoic acid through a series of chemical processes. These compounds demonstrated potent inhibitory potential against the urease enzyme and mild cytotoxicity, suggesting their value as therapeutic agents in drug design programs (Nazir et al., 2018).
Intramolecular Ugi Reaction : 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid underwent an intramolecular Ugi reaction with primary amines and alkyl isocyanides, resulting in novel indoloketopiperazine derivatives. This showcases the chemical versatility and potential for generating unique compounds (Ghandi et al., 2012).
Biological Applications and Therapeutic Potential
CXC Chemokine Receptor-2 Antagonists : Patents have claimed 4-(2-arylindol-3-yl) butanoic acid derivatives as active CXC chemokine receptor-2 antagonists. These compounds hold promise for treating a wide range of inflammatory diseases, highlighting the therapeutic potential of this chemical framework (Expert Opinion on Therapeutic Patents, 2003).
Antidiabetic Agents : Indolyl butanoic acid was used as a starting material to create a range of compounds tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This study indicates the potential of these compounds as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).
Antitumor Activity : Derivatives of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides were synthesized and shown to exhibit moderate antitumor activity against most malignant tumor cells, with certain compounds being particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial Activity : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid demonstrated remarkable antimicrobial activity. This research opens avenues for using these compounds as potential antimicrobial agents (Radhakrishnan et al., 2020).
Metal Complexes : Research into the metal complexes of indolecarboxylic acids, including indole-3-butanoic acid, provides insights into their biological activity, potentially related to the formation of stable metal complexes in plant tissues (Cariati et al., 1983).
Safety And Hazards
The safety information for “2-(3-formyl-1H-indol-1-yl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHURCYMNEHJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276679 |
Source


|
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)butanoic acid | |
CAS RN |
869947-42-2 |
Source


|
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

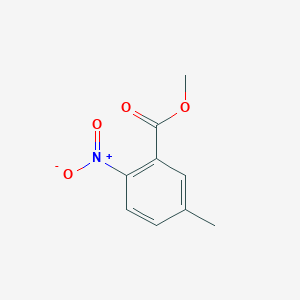
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)
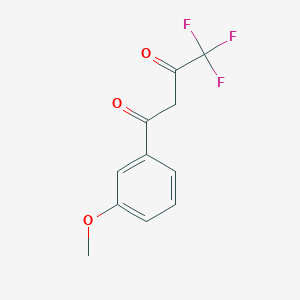
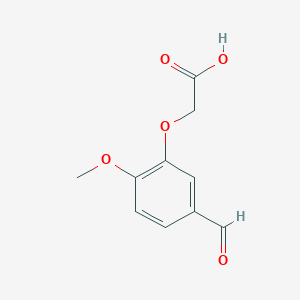
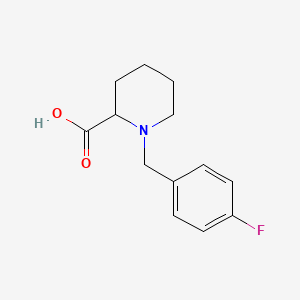
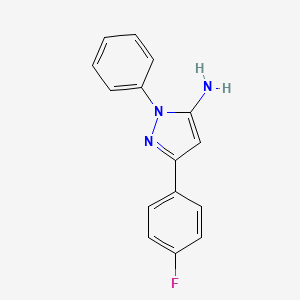
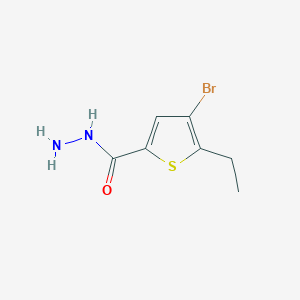
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
